molecular formula C17H19Cl2N3OS B3738374 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide

3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide

Cat. No. B3738374
M. Wt: 384.3 g/mol
InChI Key: BZEQDNMGHVCBTP-UHFFFAOYSA-N
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Description

3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes. In materials science, it has been studied for its ability to transport charge carriers and its potential as a hole transport material. In environmental science, it has been investigated for its ability to selectively bind heavy metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide vary depending on its application. In medicinal chemistry, it has been shown to have low toxicity and minimal side effects. In materials science, it has been studied for its stability and durability under various conditions. In environmental science, it has been investigated for its ability to selectively detect heavy metal ions with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the study of 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. In materials science, further studies are needed to optimize its properties for use in organic electronics and photovoltaics. In environmental science, further studies are needed to develop more sensitive and selective fluorescent probes for detecting heavy metal ions.
In conclusion, 3,6-dichloro-N'-(1-propyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide is a compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its properties for various applications.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. In materials science, it has been studied for its potential use in organic electronics and photovoltaics. In environmental science, it has been investigated for its potential as a fluorescent probe for detecting heavy metal ions.

properties

IUPAC Name

3,6-dichloro-N-[(1-propylpiperidin-4-ylidene)amino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3OS/c1-2-7-22-8-5-12(6-9-22)20-21-17(23)16-15(19)13-4-3-11(18)10-14(13)24-16/h3-4,10H,2,5-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQDNMGHVCBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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